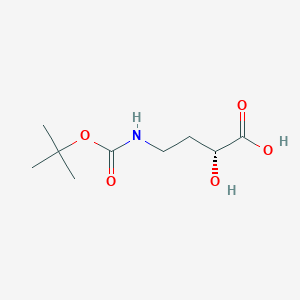

(R)-4-N-Boc-amino-2-hydroxybutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POASMXSJVKADPM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650637 | |

| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496918-28-6 | |

| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-N-Boc-amino-2-hydroxybutyric acid chemical properties

An In-Depth Technical Guide to (R)-4-N-Boc-amino-2-hydroxybutyric Acid

Executive Summary & Core Concepts

This compound, a chiral non-proteinogenic amino acid, serves as a critical building block in modern synthetic and medicinal chemistry. The strategic placement of a hydroxyl group at the α-carbon and a Boc-protected amine at the γ-position offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group provides stability and enhanced solubility in organic solvents, facilitating its use in peptide synthesis and the development of novel therapeutic agents.[1][2] Its deprotected counterpart, (R)-4-amino-2-hydroxybutyric acid, is a known component of potent aminoglycoside antibiotics, highlighting the inherent biological relevance of this structural motif.[3] This guide provides an in-depth exploration of its chemical properties, synthesis rationale, rigorous analytical characterization, and key applications for researchers and drug development professionals.

Physicochemical & Structural Properties

The compound's utility is fundamentally derived from its distinct physicochemical characteristics. The Boc group imparts lipophilicity, while the carboxylic acid and hydroxyl groups provide sites for hydrogen bonding and further chemical modification.

| Property | Value | Source |

| IUPAC Name | (2R)-2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | [4] |

| CAS Number | 496918-28-6 | [4][5] |

| Molecular Formula | C₉H₁₇NO₅ | [4][5] |

| Molecular Weight | 219.23 g/mol | [4] |

| Appearance | Typically a white to off-white solid or powder | [1][6] |

| SMILES | CC(C)(C)OC(=O)NCCO | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Purity (Typical) | ≥95% | [5] |

| Storage Conditions | Store at 0 - 8 °C in a dry, well-ventilated place | [1][6][7] |

Synthesis and Purification Strategies

The enantioselective synthesis of this compound is non-trivial, requiring precise control of stereochemistry. While specific proprietary routes vary, the general logic involves starting from a chiral precursor to set the stereocenter at the C2 position.

The Rationale of Synthetic Design

A common and logical approach begins with a readily available, enantiomerically pure starting material, such as (R)-malic acid or a derivative of D-arabinose.[8][9] The core challenge is the regioselective functionalization of the carbon backbone. The synthesis involves a sequence of protection, activation, substitution, and deprotection steps. The Boc group is typically introduced onto the primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This choice is strategic; the Boc group is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid), ensuring orthogonality with other potential protecting groups.

Purification often necessitates chromatographic techniques. For the final acidic product, purification may also be achieved via crystallization. In related syntheses of the parent amino acid, ion-exchange chromatography is a powerful final step to remove inorganic salts and other impurities, yielding a highly pure product.[9]

Generalized Synthetic Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labshake.com [labshake.com]

- 4. This compound | C9H17NO5 | CID 27281609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Boc-(R)-4-amino-2-hydroxybutanoic acid 95% | CAS: 496918-28-6 | AChemBlock [achemblock.com]

- 6. chemimpex.com [chemimpex.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Synthesis of (R)-4-N-Boc-amino-2-hydroxybutyric Acid: An In-depth Technical Guide from the Chiral Pool

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (R)-4-N-Boc-amino-2-hydroxybutyric acid, a valuable chiral building block in modern drug discovery and development. Leveraging the readily available chiral pool, this guide focuses on the practical synthesis starting from (R)-aspartic acid. Detailed mechanistic insights, step-by-step experimental protocols, and critical process parameters are discussed to ensure reproducibility and high optical purity of the final product. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, process development, and organic synthesis.

Introduction: The Significance of this compound

Optically pure α-hydroxy-γ-amino acids are privileged structural motifs found in a variety of biologically active molecules, including enzyme inhibitors and peptide mimics. This compound, with its defined stereochemistry and orthogonal protecting groups, serves as a versatile synthon for the introduction of this key pharmacophore. Its applications span the development of novel therapeutics, where precise control of stereochemistry is paramount for target engagement and pharmacological activity.

The "chiral pool" refers to the collection of inexpensive and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, that serve as excellent starting materials for asymmetric synthesis. The utilization of the chiral pool is a cornerstone of efficient and sustainable organic synthesis, as it obviates the need for often complex and costly asymmetric induction steps. This guide will focus on a practical approach to the synthesis of the title compound from (R)-aspartic acid, a readily available and cost-effective chiral starting material.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound 1 , points towards (R)-aspartic acid 5 as a suitable chiral precursor. The key transformations involve the stereospecific conversion of the α-amino group of aspartic acid into a hydroxyl group and the selective reduction of the distal β-carboxylic acid.

Figure 1: Retrosynthetic analysis of this compound.

The proposed forward synthesis, therefore, comprises three key stages:

-

Protection: The amino group of (R)-aspartic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

-

Stereospecific Conversion: The α-amino group of N-Boc-(R)-aspartic acid is converted to a hydroxyl group with retention of configuration via a diazotization reaction.

-

Selective Reduction: The β-carboxylic acid of the resulting N-Boc-(R)-2-hydroxysuccinic acid is selectively reduced to a primary alcohol.

Synthetic Pathway and Mechanistic Insights

The overall synthetic workflow is depicted below. Each step has been optimized to ensure high yields and preservation of the critical (R)-stereocenter.

Figure 2: Overall synthetic workflow from (R)-aspartic acid.

Step 1: N-Boc Protection of (R)-Aspartic Acid

The initial step involves the protection of the amino group of (R)-aspartic acid as its tert-butyl carbamate (Boc) derivative. This is a standard procedure in peptide synthesis and is crucial for preventing the amino group from reacting in the subsequent diazotization step.

Causality behind Experimental Choices: The use of di-tert-butyl dicarbonate ((Boc)₂O) is standard for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). A base is required to deprotonate the amino group, increasing its nucleophilicity. The choice of base and solvent system can influence the reaction rate and yield.

Step 2: Diazotization of N-Boc-(R)-Aspartic Acid

This is the key stereochemistry-defining step. The conversion of a primary amine to a diazonium salt, followed by displacement with a nucleophile (in this case, water), is a well-established transformation. For α-amino acids, this reaction is known to proceed with overall retention of configuration.[1][2]

Mechanistic Insight: The retention of stereochemistry is rationalized by a double inversion mechanism. The initially formed diazonium salt is intramolecularly attacked by the adjacent carboxylate group to form a transient α-lactone intermediate with inversion of configuration. Subsequent nucleophilic attack by water on the α-lactone occurs with a second inversion, leading to the net retention of the original stereochemistry.[2]

Figure 3: Simplified mechanism of diazotization with retention of stereochemistry.

Step 3: Selective Reduction of N-Boc-(R)-2-hydroxysuccinic Acid

The final step requires the chemoselective reduction of the β-carboxylic acid in the presence of the α-carboxylic acid and the Boc-protecting group. This differentiation is challenging, and the choice of reducing agent is critical. Borane-based reagents are often employed for their ability to selectively reduce carboxylic acids.

Causality behind Experimental Choices: Borane-tetrahydrofuran complex (BH₃·THF) is a suitable reagent for this transformation. The selective reduction of one carboxylic acid over another in a dicarboxylic acid can often be achieved by controlling the stoichiometry of the reducing agent and the reaction conditions. The α-hydroxy-α-carboxylic acid moiety can form a chelate with the borane, potentially deactivating it towards reduction, thus favoring the reduction of the more sterically accessible β-carboxylic acid.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times.

Synthesis of N-Boc-(R)-aspartic acid (4)

| Reagent/Solvent | Molar Equiv. | Amount |

| (R)-Aspartic acid | 1.0 | (user defined) |

| Di-tert-butyl dicarbonate | 1.1 | (calculated) |

| Sodium Bicarbonate | 2.5 | (calculated) |

| Dioxane | - | (volume) |

| Water | - | (volume) |

Procedure:

-

To a stirred solution of (R)-aspartic acid in a 1:1 mixture of dioxane and water, add sodium bicarbonate in portions at room temperature.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-(R)-aspartic acid as a white solid.

Synthesis of N-Boc-(R)-2-hydroxysuccinic acid (3)

| Reagent/Solvent | Molar Equiv. | Amount |

| N-Boc-(R)-aspartic acid | 1.0 | (user defined) |

| Sodium Nitrite | 3.0 | (calculated) |

| 1 M Sulfuric Acid | - | (volume) |

| Water | - | (volume) |

Procedure:

-

Dissolve N-Boc-(R)-aspartic acid in 1 M sulfuric acid and cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

-

Extract the reaction mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-2-hydroxysuccinic acid.

Synthesis of this compound (1)

| Reagent/Solvent | Molar Equiv. | Amount |

| N-Boc-(R)-2-hydroxysuccinic acid | 1.0 | (user defined) |

| Borane-THF complex (1 M) | 1.5 | (calculated) |

| Tetrahydrofuran (THF) | - | (volume) |

Procedure:

-

Dissolve N-Boc-(R)-2-hydroxysuccinic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add the borane-THF complex dropwise to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary

| Compound | Starting Material | Key Reagents | Typical Yield (%) |

| N-Boc-(R)-aspartic acid | (R)-Aspartic acid | (Boc)₂O, NaHCO₃ | >90 |

| N-Boc-(R)-2-hydroxysuccinic acid | N-Boc-(R)-aspartic acid | NaNO₂, H₂SO₄ | 60-70 |

| This compound | N-Boc-(R)-2-hydroxysuccinic acid | BH₃·THF | 50-60 |

Conclusion

This technical guide has outlined a reliable and stereoselective synthesis of this compound from the chiral pool starting material, (R)-aspartic acid. The key transformations, including Boc protection, stereoretentive diazotization, and selective reduction, have been detailed with mechanistic justifications and practical experimental protocols. This synthetic route provides a cost-effective and efficient method for accessing this valuable chiral building block for applications in pharmaceutical research and development.

References

-

Khan, W. A., & Kumar, A. (2018). Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters. ResearchGate. Retrieved from [Link]

- White, E. H., & Elliger, C. A. (1967). The Stereochemistry of the Diazotization of Aliphatic Amines. The Deamination of the Isopropylamines. Journal of the American Chemical Society, 89(1), 165–174.

-

Organic Syntheses. (2008). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 14.4: Diazotization of Amines. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to (R)-4-N-Boc-amino-2-hydroxybutyric Acid: A Key Chiral Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Importance of a Chiral Intermediate

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for safety and efficacy. Chiral building blocks—stereochemically pure molecules used as starting points for complex syntheses—are therefore indispensable assets. (R)-4-N-Boc-amino-2-hydroxybutyric acid is a prominent example of such a high-value intermediate.

Its formal IUPAC name is (2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .[1] This molecule is a non-proteinogenic γ-amino acid derivative, featuring a hydroxyl group at the α-carbon (C2) and a tert-butoxycarbonyl (Boc) protected amine at the γ-carbon (C4). The (R) stereocenter at C2 is critical, as it dictates the three-dimensional orientation of the final active pharmaceutical ingredient (API) it is incorporated into. This guide provides an in-depth examination of its structure, properties, synthesis, and critical applications for researchers and professionals in pharmaceutical development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the foundation for its effective use in synthesis.

Chemical Structure

The structure combines a butyric acid backbone with three key functional groups: a carboxylic acid, a stereodefined secondary alcohol, and a Boc-protected primary amine. The Boc group provides robust protection to the amine under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, making it an ideal choice for multi-step synthesis.

Caption: Conceptual workflow for the synthesis of the target molecule.

Protocol as a Self-Validating System

To ensure scientific integrity, each stage of the synthesis must be rigorously validated. This creates a self-validating system where the quality of the final product is assured by intermediate quality control.

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is used to track the consumption of starting material and the formation of the product in real-time. This prevents incomplete reactions or the formation of excessive byproducts.

-

Structural Confirmation: After each step, the structure of the isolated intermediate is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). This validates that the intended chemical transformation has occurred.

-

Stereochemical Validation: The enantiomeric purity of the final product is the most critical parameter. It is determined using a specialized analytical technique, typically chiral HPLC or chiral Gas Chromatography (GC), which can separate and quantify the (R) and (S) enantiomers. An enantiomeric excess of >99% is often the required standard for pharmaceutical intermediates.

Core Applications in Drug Development

The utility of this compound lies in its function as a specialized building block for APIs where the γ-amino-α-hydroxybutyric acid motif is essential for biological activity.

Synthesis of Next-Generation Aminoglycoside Antibiotics

A primary application is in the synthesis of semi-synthetic aminoglycoside antibiotics, such as derivatives of Arbekacin. [2]Arbekacin is a crucial drug used to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in hospital and community settings. [2] The biological activity of Arbekacin and its analogs is significantly enhanced by the presence of a (S)-4-amino-2-hydroxybutyryl (HABA) side chain. This compound is the direct, stereochemically correct precursor for introducing this side chain onto the core aminoglycoside scaffold. The Boc-protected amine allows for selective coupling to the scaffold, and the pre-defined (R)-hydroxy center ensures the correct final stereochemistry after deprotection (note the change in Cahn-Ingold-Prelog priority rules upon coupling may result in an (S) designation in the final product).

Caption: Logical flow from chiral building block to therapeutic application.

Utility in Peptide and Scaffold-Based Drug Design

Beyond aminoglycosides, this molecule serves as a valuable building block in broader medicinal chemistry contexts:

-

Peptidomimetics: As a non-canonical amino acid, its incorporation into peptides can prevent proteolytic degradation by endogenous enzymes, thereby increasing the in-vivo half-life of a peptide-based drug.

-

Scaffold Decoration: The multiple functional groups (acid, alcohol, protected amine) allow it to be used as a versatile scaffold. Other chemical moieties can be attached to it to explore the chemical space around a biological target, aiding in the lead optimization phase of drug discovery. [3]

Conclusion

This compound is more than a simple chemical reagent; it is a key enabling technology in pharmaceutical synthesis. Its value is derived from its stereochemical purity, the orthogonal protecting group strategy it embodies, and its direct applicability to solving pressing therapeutic challenges, most notably in the fight against antibiotic-resistant bacteria. For researchers and drug development professionals, a deep understanding of this building block's properties and synthesis is crucial for leveraging its full potential in creating the next generation of precisely engineered medicines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 27281609, this compound. [Link]

-

J&K Scientific. Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. [Link]

Sources

(R)-4-N-Boc-amino-2-hydroxybutyric acid: A Technical Guide for Advanced Drug Development

Introduction: The Strategic Value of Chiral Hydroxy Amino Acids in Modern Therapeutics

In the landscape of contemporary drug discovery and development, the demand for molecular building blocks that offer precise stereochemical control and enhanced pharmacological properties is paramount. Among these, non-standard amino acids, particularly those with chiral centers and hydroxyl functionalities, have emerged as critical components in the design of sophisticated therapeutic agents. (R)-4-N-Boc-amino-2-hydroxybutyric acid (CAS No. 496918-28-6), a derivative of γ-amino butyric acid (GABA), epitomizes this class of molecules. Its unique structural features—a stereodefined hydroxyl group at the α-position and a Boc-protected amine—make it a highly valuable intermediate for introducing hydrophilicity and specific conformational constraints into peptides and small molecule drugs. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its strategic application in solid-phase peptide synthesis (SPPS) and the development of novel pharmaceuticals.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 496918-28-6 | [1] |

| Molecular Formula | C₉H₁₇NO₅ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| IUPAC Name | (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoic acid | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in methanol, DMF, and aqueous base | General knowledge of similar compounds |

Enantioselective Synthesis: A Protocol Grounded in Chirality

The synthesis of this compound necessitates a stereocontrolled approach to establish the desired chirality at the C2 position. A robust and well-documented strategy involves the use of a chiral precursor from the natural chiral pool, such as L-malic acid.[2] The following protocol outlines a scientifically sound pathway for its preparation.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis and Purification

Part 1: Synthesis of (R)-4-amino-2-hydroxybutyric acid (Precursor)

This part of the synthesis is based on established literature procedures for the conversion of L-malic acid to the corresponding amino alcohol, followed by selective oxidation.[2][3]

-

Preparation of a Protected Malic Acid Derivative: L-malic acid is first converted to a suitable protected intermediate, such as a cyclic anhydride or a diester, to differentiate the two carboxylic acid groups.

-

Regioselective Amidation: The less sterically hindered carbonyl group of the protected intermediate is selectively reacted with an ammonia source to introduce the nitrogen atom.

-

Reduction: The remaining carboxylic acid functionality is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

-

Deprotection and Oxidation: Following the removal of any protecting groups, the primary alcohol is selectively oxidized to a carboxylic acid, yielding (R)-4-amino-2-hydroxybutyric acid.

Part 2: Boc Protection of (R)-4-amino-2-hydroxybutyric acid

This protocol is a standard procedure for the Boc protection of amino acids.[4][5]

-

Dissolution: Dissolve (R)-4-amino-2-hydroxybutyric acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

Addition of Boc Anhydride: To the stirred solution at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

-

Reaction: Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove unreacted Boc₂O and by-products.

-

Acidification and Extraction: Carefully acidify the aqueous layer to a pH of approximately 3 with a dilute acid (e.g., 5% citric acid solution). The product is then extracted into an organic solvent such as ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by crystallization or column chromatography to achieve the desired purity (typically >95%).

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protectorate (a singlet around 1.4 ppm), methylene protons adjacent to the nitrogen and the chiral center, and the methine proton at the stereocenter.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the butyric acid backbone.[8][9]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ and [M+Na]⁺ in positive ion mode. A characteristic fragmentation pattern for Boc-protected amino acids involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[10][11][12]

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~1.4 (s, 9H, C(CH₃)₃), δ ~1.8-2.2 (m, 2H, -CH₂-), δ ~3.2-3.4 (m, 2H, -NH-CH₂-), δ ~4.2 (dd, 1H, -CH(OH)-), δ ~5.0 (br s, 1H, -NH-), δ ~10.0 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~28.5 (C(CH₃)₃), δ ~35.0 (-CH₂-), δ ~40.0 (-NH-CH₂-), δ ~70.0 (-CH(OH)-), δ ~80.0 (C(CH₃)₃), δ ~157.0 (NH-C=O), δ ~175.0 (COOH) |

| ESI-MS | [M-H]⁻ at m/z 218.1, fragmentation showing loss of C₄H₈ (isobutylene) from the Boc group. |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for SPPS, enabling the introduction of a hydroxyl group at a specific position within a peptide sequence.[13] This can be leveraged to enhance solubility, introduce a site for post-translational modification, or modulate the peptide's biological activity.

SPPS Workflow Incorporating this compound

Caption: Boc-based SPPS cycle for incorporating the title compound.

Protocol for Incorporation into a Peptide Sequence

The following is a generalized protocol for the incorporation of this compound into a peptide using Boc-based SPPS.[14][15][16]

-

Resin Preparation: A suitable resin, such as Merrifield or PAM resin, is swelled in an appropriate solvent (e.g., dichloromethane, DCM).[16][17]

-

First Amino Acid Attachment: The C-terminal Boc-protected amino acid is coupled to the resin.

-

Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM.

-

Neutralization: The resin is neutralized with a base such as diisopropylethylamine (DIEA) in DCM.

-

Coupling of this compound:

-

The carboxylic acid of this compound is pre-activated using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in a suitable solvent like N,N-dimethylformamide (DMF).

-

The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.

-

-

Iterative Cycles: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) with appropriate scavengers.

-

Purification: The crude peptide is precipitated, washed, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Significance in Drug Development and Future Perspectives

The incorporation of chiral hydroxy amino acids like this compound is a strategic approach in modern drug design.[][19][20] The hydroxyl group can participate in hydrogen bonding, which can be crucial for receptor binding and can also improve the pharmacokinetic profile of a drug by increasing its hydrophilicity. The defined stereochemistry ensures a specific three-dimensional arrangement, which is critical for biological activity.

This versatile building block has potential applications in the development of:

-

Peptide-based therapeutics: Enhancing the stability and bioactivity of peptides for various therapeutic areas.

-

Protease inhibitors: The hydroxyethylamine isostere is a common motif in protease inhibitors.

-

Antibiotics: As a component in the synthesis of novel aminoglycoside antibiotics and other anti-infective agents.

-

Chiral catalysts and ligands: For use in asymmetric synthesis.[21]

As the field of medicinal chemistry continues to evolve, the demand for such specialized chiral building blocks will undoubtedly grow. The ability to efficiently synthesize and incorporate this compound and its analogues will be a key enabler for the development of the next generation of precisely engineered therapeutics.

References

- BenchChem. (2025).

- ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled....

- MDPI. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- BOC Sciences. (n.d.).

- Taylor & Francis Online. (n.d.). A Concise Synthesis of (R)

- MDPI. (2014). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- PubMed. (2010).

- Wiley Online Library. (2023).

- BOC Sciences. (n.d.). Amino Acid Analysis Services.

- ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- CHIMIA. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals.

- ResearchGate. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review.

- SpringerLink. (2006). Methods and protocols of modern solid phase peptide synthesis.

- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

- ResearchGate. (2005). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide.

- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.

- The Royal Society of Chemistry. (n.d.). Experimental Procedures.

- ACS Publications. (1988). Synthesis of enantiomerically pure .gamma.-amino-.beta.-hydroxybutyric acid using malic acid as the chiral precursor.

- Advanced ChemBlocks. (n.d.). N-Boc-(R)-4-amino-2-hydroxybutanoic acid.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ResearchGate. (n.d.). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals.

- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

- ResearchGate. (n.d.). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB).

- Reddit. (2023).

- Semantic Scholar. (n.d.). Preparation of 2S-(—)

- SciSpace. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB).

Sources

- 1. achemblock.com [achemblock.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. bachem.com [bachem.com]

- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 19. mdpi.com [mdpi.com]

- 20. chimia.ch [chimia.ch]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-4-N-Boc-amino-2-hydroxybutyric acid: Synthesis, Characterization, and Application in Drug Development

This guide provides a comprehensive technical overview of (R)-4-N-Boc-amino-2-hydroxybutyric acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its critical role in the generation of advanced pharmaceutical compounds.

Core Molecular Attributes

This compound is a non-proteinogenic amino acid derivative. The presence of both a hydroxyl and a Boc-protected amine group on a chiral backbone makes it a versatile synthon for introducing specific stereochemistry and functionality into complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, preventing its participation in undesired side reactions during multi-step syntheses. This protecting group is stable under a wide range of conditions but can be selectively removed under acidic conditions, a critical feature for controlled chemical transformations.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₅ | [1][2] |

| Molecular Weight | 219.23 g/mol | [1][2] |

| IUPAC Name | (2R)-4-[(tert-butoxycarbonyl)amino]-2-hydroxybutanoic acid | [1][2] |

| CAS Number | 496918-28-6 | [1][2] |

| Synonyms | (R)-4-((tert-Butoxycarbonyl)amino)-2-hydroxybutanoic acid | [1][2] |

Synthesis Protocol: N-Boc Protection of (R)-4-amino-2-hydroxybutyric acid

The synthesis of this compound is most commonly achieved through the protection of the primary amine of its precursor, (R)-4-amino-2-hydroxybutyric acid, using di-tert-butyl dicarbonate (Boc₂O). The following protocol is a self-validating system designed for high yield and purity.

Causality of Experimental Choices:

-

Solvent System (Acetone/Water): A mixed solvent system is employed to ensure the solubility of both the polar amino acid starting material and the less polar Boc anhydride reagent.[3]

-

Base (Triethylamine, Et₃N): A base is required to deprotonate the ammonium group of the amino acid, rendering the primary amine nucleophilic enough to attack the carbonyl carbon of the Boc anhydride. Triethylamine is a suitable organic base that is easily removed during work-up.[3]

-

Reagent (Di-tert-butyl dicarbonate, Boc₂O): Boc anhydride is the most common and efficient reagent for introducing the Boc protecting group. Its reaction with amines is generally clean and high-yielding.[1][4]

-

Temperature Control: The reaction is initiated at a controlled temperature to manage the exothermic nature of the reaction and prevent potential side reactions.

-

Acidic Work-up: The work-up procedure involves acidification to protonate any unreacted amine and the carboxylate, facilitating the extraction of the desired product into an organic solvent.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve (R)-4-amino-2-hydroxybutyric acid (1 equivalent) in a mixture of acetone and water (e.g., a 2:1 v/v ratio).

-

Basification: While stirring, add triethylamine (1.5-2 equivalents) to the solution.

-

Boc Protection: At a controlled temperature (e.g., 25°C), add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

-

Reaction: Continue stirring the mixture for approximately 4 hours at room temperature.

-

Solvent Removal: Remove the acetone from the reaction mixture under reduced pressure.

-

Acidification and Extraction: Adjust the pH of the remaining aqueous layer to 2-3 using a dilute solution of hydrochloric acid. Extract the aqueous layer multiple times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, to yield the final product.[3]

Characterization and Quality Control

A self-validating synthesis protocol requires rigorous characterization of the final product to confirm its identity and purity.

| Analysis Method | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the butyric acid chain, the methine proton adjacent to the hydroxyl group, and the proton of the hydroxyl group. |

| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the various carbons of the butyric acid backbone. |

| HPLC | Purity analysis is typically performed using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an acidic modifier like trifluoroacetic acid. The product should appear as a single major peak.[5][] |

| Mass Spectrometry | The mass spectrum should show the expected molecular ion peak or a corresponding adduct (e.g., [M+Na]⁺). |

Application in Drug Development: Synthesis of Arbekacin Derivatives

A primary application of (R)-4-amino-2-hydroxybutyric acid is as a chiral precursor in the synthesis of novel derivatives of the aminoglycoside antibiotic, arbekacin. Arbekacin is a crucial therapeutic agent against methicillin-resistant Staphylococcus aureus (MRSA).[7][8] However, the emergence of arbekacin-resistant strains necessitates the development of new analogs with enhanced efficacy.

Mechanistic Insight:

The modification of arbekacin at its 4'' or 6'' positions with moieties derived from (R)-4-amino-2-hydroxybutyric acid has been shown to produce derivatives with potent antibacterial activity, even against resistant bacterial strains.[7][8] The introduction of the (S)-4-amino-2-hydroxybutyryl side chain at the 6''-position of a 6''-amino-6''-deoxyarbekacin intermediate, for example, has resulted in a compound with superior antibacterial activity compared to arbekacin itself.[8]

The synthesis of these derivatives involves the coupling of the N-protected (R)-4-amino-2-hydroxybutyric acid (or its activated form) with the modified arbekacin core. The Boc protecting group on the amino acid is crucial to prevent self-polymerization and ensure selective amide bond formation at the desired position on the arbekacin scaffold. Following the coupling reaction, the Boc group is removed under acidic conditions to yield the final, biologically active antibiotic derivative.

Logical Relationship Diagram:

Caption: Role of the title compound in synthesizing advanced arbekacin derivatives.

References

-

Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]

-

AAPPTec. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available from: [Link]

-

The Royal Society of Chemistry. Experimental Procedures. Available from: [Link]

-

Wikidot. Boc - Lokey Lab Protocols. Available from: [Link]

-

PubMed. Synthesis and antibacterial activity of 4″ or 6″-alkanoylamino derivatives of arbekacin. Available from: [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]

- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

The Royal Society of Chemistry. Experimental Procedure. Available from: [Link]

-

PubChem. This compound. National Institutes of Health. Available from: [Link]

-

PubMed. [Development of arbekacin and synthesis of new derivatives stable to enzymatic modifications by methicillin-resistant Staphylococcus aureus]. Available from: [Link]

-

PubMed. Synthesis of 2''-amino-2''-deoxyarbekacin and its analogs having potent activity against methicillin-resistant Staphylococcus aureus. Available from: [Link]

-

ResearchGate. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma. Available from: [Link]

-

PubChem. 4-Amino-2-hydroxybutanoic acid. National Institutes of Health. Available from: [Link]

-

SciSpace. Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Available from: [Link]

-

ResearchGate. Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Available from: [Link]

-

Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Available from: [Link]

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H17NO5 | CID 27281609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 4. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 5. researchgate.net [researchgate.net]

- 7. labshake.com [labshake.com]

- 8. Synthesis and antibacterial activity of 4″ or 6″-alkanoylamino derivatives of arbekacin - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-4-N-Boc-amino-2-hydroxybutyric acid as a GABA analogue

An In-Depth Technical Guide to (R)-4-N-Boc-amino-2-hydroxybutyric Acid as a GABA Analogue Precursor

Introduction: The Quest for CNS-Active GABA Analogues

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system (CNS), responsible for maintaining the delicate equilibrium between neuronal excitation and inhibition.[1][2] Its role is fundamental in regulating neuronal excitability, and dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[1][3]

Despite its importance, the therapeutic application of GABA itself is severely limited by its inability to efficiently cross the blood-brain barrier due to its high polarity.[2] This has driven extensive research into the development of GABA analogues—molecules designed to mimic GABA's function but with superior pharmacokinetic properties.[1] These analogues, such as gabapentin and pregabalin, have become cornerstone therapies for various CNS conditions.[3]

This guide focuses on a specific, rationally designed molecule: This compound . This compound serves as a protected precursor, or prodrug, to the active GABA analogue, (R)-4-amino-2-hydroxybutyric acid. We will explore its chemical synthesis, the rationale behind its design, its potential mechanism of action upon activation, and the experimental protocols required to validate its function as a modulator of the GABAergic system.

Section 1: Chemical Design and Synthesis

The structure of this compound is a strategic convergence of stereochemistry, functional group placement, and protective group chemistry. The core is a butyric acid backbone with a hydroxyl group at the C2 (alpha) position and a protected amine at the C4 (gamma) position.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and amino acid chemistry.[4][5] Its function here is critical: it "masks" the highly nucleophilic primary amine at the gamma position.

Causality of Choice:

-

Preventing Side Reactions: The unprotected amine could interfere with other synthetic steps or lead to unwanted polymerization.

-

Improving Solubility: The bulky, nonpolar Boc group can enhance the solubility of the molecule in organic solvents used during synthesis and purification.

-

Controlled Deprotection: The Boc group is acid-labile, meaning it can be removed under specific, moderately acidic conditions (e.g., with trifluoroacetic acid, TFA) that typically do not affect other functional groups like esters or the hydroxyl group.[4][6][7] This allows for the controlled "unveiling" of the active amine when desired, either as the final step of a synthesis or potentially in vivo.

The mechanism of Boc protection typically involves the reaction of the free amine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[4][8] The deprotection is an acid-catalyzed process that generates a stable tert-butyl cation and releases the free amine via a carbamic acid intermediate.[4]

Proposed Synthesis Workflow

While multiple synthetic routes are possible, a common strategy would involve starting with a chiral precursor to establish the (R)-stereochemistry at the C2 hydroxyl center. A plausible, generalized synthesis is outlined below.

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Protocol: Boc Protection of (R)-4-amino-2-hydroxybutyric Acid

This protocol assumes the availability of the unprotected precursor.

Objective: To selectively protect the primary amine of (R)-4-amino-2-hydroxybutyric acid with a Boc group.

Materials:

-

(R)-4-amino-2-hydroxybutyric acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M HCl)

-

Rotary evaporator, separatory funnel, standard glassware

Procedure:

-

Dissolution: Dissolve (R)-4-amino-2-hydroxybutyric acid (1.0 eq) in a 1:1 mixture of dioxane and deionized water. Add a 1M solution of NaOH to adjust the pH to ~9-10.

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of dioxane.

-

Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup - pH Adjustment: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~3 using 1M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarb wash removes any unreacted acidic starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Section 2: Mechanism of Action as a GABA Analogue

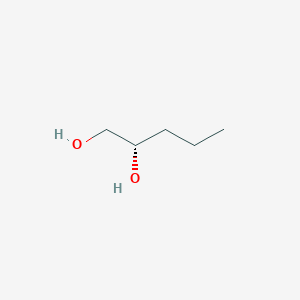

The Boc-protected compound is pharmacologically inert at GABA receptors. Its activity is entirely dependent on the in vivo or in vitro removal of the Boc group to release the active molecule: (R)-4-amino-2-hydroxybutyric acid . This active molecule is a structural analogue of GABA and a stereoisomer of the known anticonvulsant GABOB ((R)-4-amino-3-hydroxybutyric acid).[9]

The key difference lies in the position of the hydroxyl group (C2 vs. C3). This seemingly minor change can significantly alter the molecule's conformation and its binding affinity for different GABA receptor subtypes (GABA-A, GABA-B, and GABA-C).[10]

Caption: Prodrug activation and proposed mechanism of action at the synapse.

Interaction with GABA Receptors: An Investigative Outlook

While direct pharmacological data for (R)-4-amino-2-hydroxybutyric acid is limited, we can infer its likely targets and design validation experiments based on its structural similarity to GABOB.

-

(R)-GABOB is known to be a modulator of GABA receptors, binding to both GABA-A and GABA-B receptors with IC₅₀ values of 1 µM and 0.35 µM, respectively.[11] It also acts as an agonist at GABA-C receptors with an EC₅₀ of 19 µM and inhibits GABA uptake.[11]

-

Stereoselectivity is key: For GABOB, the enantiomers show different receptor preferences. The (R)-enantiomer has higher affinity for GABA-B, while the (S)-enantiomer prefers GABA-A.[10] A similar stereoselective profile can be anticipated for the 2-hydroxy analogue.

The primary hypothesis is that (R)-4-amino-2-hydroxybutyric acid will act as a direct agonist at one or more GABA receptor subtypes, leading to neuronal hyperpolarization and an overall inhibitory effect.

Comparative Receptor Affinity Data

The following table summarizes known affinity data for related compounds. The values for the target compound are hypothetical and represent the type of data that would be generated through the protocols described below.

| Compound | Target Receptor | Affinity / Potency | Reference |

| GABA | GABA-A | EC₅₀ ≈ 1-10 µM | [12] |

| (R)-GABOB | GABA-A | IC₅₀ = 1 µM | [11] |

| (R)-GABOB | GABA-B | IC₅₀ = 0.35 µM | [11] |

| (R)-GABOB | GABA-C | EC₅₀ = 19 µM | [11] |

| (R)-4-amino-2-hydroxybutyric acid | GABA-A / B / C | To Be Determined (TBD) | N/A |

Section 3: Experimental Validation Protocols

To validate the function of this compound as a precursor to a GABA analogue, a series of well-defined in vitro assays are necessary.

Protocol: Acid-Catalyzed Boc Deprotection

Objective: To quantitatively convert the Boc-protected precursor to the active (R)-4-amino-2-hydroxybutyric acid for use in biological assays.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA) for neutralization (optional, for subsequent use)

-

Nitrogen gas stream or rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected compound in DCM in a round-bottom flask.

-

Acid Treatment: Add an equal volume of TFA to create a 50% TFA/DCM solution.[7] The solution may change color.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is typically rapid.

-

Removal of Volatiles: Remove the DCM and TFA under a gentle stream of nitrogen or by rotary evaporation. Co-evaporation with DCM can help remove residual TFA.

-

Verification: The resulting product, the TFA salt of (R)-4-amino-2-hydroxybutyric acid, should be verified by mass spectrometry to confirm the loss of the 100 Da Boc group.

-

Neutralization (if required): For certain assays, the TFA salt can be neutralized to the free amine using a base like DIEA, followed by purification.[6] For direct use in buffered assay solutions, the salt form is often acceptable.

Protocol: In Vitro GABA-B Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the deprotected compound for the GABA-B receptor using a competitive radioligand binding assay.

Rationale: This assay measures the ability of the test compound to displace a known radioactive ligand from the receptor, allowing for the calculation of its binding affinity. We use [³H]GABA as the radioligand and rat brain membranes as the receptor source.[13]

Materials:

-

Deprotected (R)-4-amino-2-hydroxybutyric acid (test compound)

-

[³H]GABA (radioligand)

-

Unlabeled GABA (for defining non-specific binding)

-

Rat brain membranes (prepared from cerebellum or cortex)

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold and vacuum pump

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer, centrifuge, and wash the resulting pellet multiple times to remove endogenous GABA.[13] Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In test tubes, combine:

-

50 µL of Assay Buffer (for total binding) OR 50 µL of unlabeled GABA (1 mM final concentration, for non-specific binding) OR 50 µL of varying concentrations of the test compound.

-

50 µL of [³H]GABA (to a final concentration of ~5-10 nM).

-

400 µL of the membrane suspension.

-

-

Incubation: Incubate the tubes at 4°C for 20 minutes.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters three times with ice-cold assay buffer to remove non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (e.g., Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

-

Section 4: Potential Applications and Future Directions

The development of this compound is a strategic step toward a novel CNS therapeutic. By modulating the primary inhibitory system in the brain, its active form could have potential applications in:

-

Epilepsy: As an anticonvulsant, similar to other GABA analogues.[9]

-

Anxiety Disorders: By enhancing inhibitory tone.[14]

-

Neuropathic Pain: A common indication for drugs like gabapentin and pregabalin.

Future research should focus on:

-

Full Pharmacological Profiling: Comprehensive testing of the deprotected analogue against all major GABA receptor subtypes (α₁-₆βₓγₓ containing GABA-A receptors, GABA-B, and GABA-C).

-

In Vivo Efficacy: Evaluation in established animal models of epilepsy, anxiety, and pain.

-

Pharmacokinetics and Metabolism: Determining the rate and mechanism of Boc-deprotection in vivo and assessing the blood-brain barrier permeability of both the precursor and the active molecule.

-

Electrophysiology: Using patch-clamp techniques to determine if the compound is a full or partial agonist and to study its effects on ion channel kinetics.[15]

Conclusion

This compound represents a sophisticated approach to drug design, employing a well-understood protecting group strategy to create a stable precursor for a potentially novel GABA analogue. Its true value lies in its deprotected form, (R)-4-amino-2-hydroxybutyric acid, whose activity as a GABAergic modulator can be rigorously tested using the standardized protocols outlined in this guide. By systematically characterizing its synthesis, mechanism, and biological activity, researchers can fully evaluate its potential as a next-generation therapeutic for CNS disorders.

References

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-47. Retrieved from [Link]

-

Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). An Update on GABA Analogs for CNS Drug Discovery. Retrieved from [Link]

-

Hissay, P., & Hanna, J. (2025, February 18). GABA Receptor. StatPearls Publishing. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Role of GABA Analogues in the Treatment of Neurological Diseases. Retrieved from [Link]

-

Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.15. Retrieved from [Link]

-

Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. Retrieved from [Link]

-

Mitchell, P. R., & Martin, I. L. (1978). Is GABA release modulated by presynaptic receptors? Nature, 274(5674), 904-5. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27281609, this compound. Retrieved from [Link]

-

Mitchell, P. R., & Martin, I. L. (1978). In vitro studies on GABA release. British Journal of Pharmacology, 64(2), 25S-30S. Retrieved from [Link]

-

Sahin, E., et al. (2007). An efficient synthesis of (R)-GABOB and of (±)-GABOB. Organic Preparations and Procedures International, 39(5), 509-513. Retrieved from [Link]

-

Bock, K., Lundt, I., & Pedersen, C. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B, 37, 341-344. Retrieved from [Link]

-

Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

-

Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. Retrieved from [Link]

-

Belelli, D., et al. (2009). Electrophysiology of ionotropic GABA receptors. Journal of Molecular Neuroscience, 39(3), 291-297. Retrieved from [Link]

-

Hinton, T., Chebib, M., & Johnston, G. A. R. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Bioorganic & Medicinal Chemistry Letters, 18(1), 402-404. Retrieved from [Link]

-

Nakao, J., et al. (1991). Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect. Pharmacology Biochemistry and Behavior, 40(2), 359-366. Retrieved from [Link]

-

Absalom, N., et al. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences, 109(33), 13404-13409. Retrieved from [Link]

-

ResearchGate. (2005). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Tetrahedron Letters, 46(36), 6111-6113. Retrieved from [Link]

-

ResearchGate. (1983). Synthesis of S- and R-4Amino3-hydroxybutyric Acid (GABOB) and S- and R-Carnitine from Arabinose or Ascorbic Acid. Retrieved from [Link]

-

Rohwerder, T., & Müller, R. H. (2010). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. Microbial Cell Factories, 9, 13. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26062, 4-Amino-2-hydroxybutanoic acid. Retrieved from [Link]

-

Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 123(5), 597-605. Retrieved from [Link]

-

Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 18(21), 8590-8604. Retrieved from [Link]

Sources

- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 10. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

Enantioselective Synthesis of N-Boc Protected Hydroxy-Aminobutyric Acids: A Technical Guide for Pharmaceutical Development

Executive Summary Chiral N-Boc protected hydroxy-aminobutyric acids are indispensable building blocks in modern medicinal chemistry, forming the core of numerous pharmaceuticals, including antiviral agents, antibiotics, and enzyme inhibitors. The precise spatial arrangement of their stereocenters is critical for biological activity, demanding synthetic methods that offer exceptional control over stereochemistry. This guide provides an in-depth analysis of field-proven strategies for the enantioselective synthesis of these vital compounds. We will explore the principles, applications, and practical execution of three primary methodologies: asymmetric hydrogenation of keto-acid derivatives, enzymatic resolutions and reductions, and chiral pool synthesis. Each section offers a detailed examination of the underlying chemical logic, step-by-step experimental protocols, and data-driven insights to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Imperative for Stereochemical Control

The therapeutic efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure. For molecules containing hydroxy and amino functionalities on a butyric acid scaffold, the absolute configuration of each chiral center dictates its interaction with biological targets. β-Hydroxy-α-amino acids, for instance, are key structural motifs in a wide array of biologically active compounds.[1][2][3] The synthesis of these complex structures in an enantiomerically pure form is a long-standing challenge in organic chemistry.[1]

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and multi-step organic synthesis.[4] Its robustness towards a wide range of nucleophilic and basic conditions, combined with its clean, acid-labile removal, makes it an ideal protecting group for the amino functionality during the construction of these chiral scaffolds.[5] This guide focuses on scalable and reliable methods to produce N-Boc protected hydroxy-aminobutyric acids with high enantiopurity, a critical requirement for advancing drug candidates from discovery to clinical development.

Core Synthetic Strategies

The enantioselective synthesis of N-Boc protected hydroxy-aminobutyric acids can be broadly categorized into three major approaches, each with distinct advantages and considerations. The choice of strategy often depends on the desired isomer, available starting materials, and scalability requirements.

Asymmetric Hydrogenation of Prochiral Keto Esters

Asymmetric hydrogenation is a powerful and atom-economical method for establishing a chiral hydroxyl center from a prochiral ketone.[6][7] This approach typically involves the reduction of a β-keto ester or γ-keto ester using molecular hydrogen in the presence of a chiral transition metal catalyst.

Principle of Action The success of this method hinges on the transfer of chirality from a metal-ligand complex to the substrate. Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes bearing chiral phosphine ligands, such as BINAP, or diamine ligands, like TsDPEN, are among the most effective catalysts.[8][9] The mechanism, often proceeding through an outer-sphere pathway, involves the formation of a metal-hydride species that coordinates to the ketone's carbonyl group.[8] The steric and electronic properties of the chiral ligand direct the hydrogen delivery to one of the two enantiofaces of the carbonyl, resulting in the formation of one enantiomer of the alcohol in high excess.[8]

Experimental Workflow: Asymmetric Hydrogenation

Caption: General workflow for asymmetric hydrogenation of a keto ester.

Representative Protocol: Ru-BINAP Catalyzed Hydrogenation of Ethyl 4-(N-Boc-amino)-3-oxobutanoate

-

Catalyst Activation: In a glovebox, a pressure-rated autoclave is charged with [RuCl(p-cymene)((R)-BINAP)]Cl (0.1 mol%) and the substrate, ethyl 4-(N-Boc-amino)-3-oxobutanoate (1.0 eq).

-

Reaction Setup: Anhydrous, degassed methanol is added to dissolve the components. The autoclave is sealed.

-

Hydrogenation: The vessel is purged three times with H₂ gas, then pressurized to 10 atm of H₂. The reaction mixture is stirred vigorously at 50 °C.

-

Monitoring: The reaction progress is monitored by TLC or ¹H NMR analysis of aliquots.

-

Work-up: Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the enantioenriched ethyl (R)-4-(N-Boc-amino)-3-hydroxybutanoate.

-

Analysis: Enantiomeric excess (% ee) is determined by chiral HPLC analysis.

Data Summary: Asymmetric Hydrogenation of β-Keto Esters

| Catalyst System | Substrate | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Ru(OAc)₂-MeOBIPHEP | Methyl acetoacetate | 4 | 80 | 100 | 99 (R) | [8] |

| RuCl₂[(S)-BINAP] | Methyl 3-oxobutanoate | 100 | 25 | >98 | 98 (R) | [8] |

| Ir-BABIBOP | Ethyl 3-oxo-3-phenylpropanoate | 50 | 50 | 98 | 99.4 (S) | [8] |

Enzymatic Methods: Biocatalysis for Precision and Selectivity

Enzymatic transformations offer an environmentally benign and highly selective alternative to traditional chemical methods. Operating under mild conditions (room temperature, neutral pH), enzymes can distinguish between enantiomers or the enantiofaces of a prochiral center with remarkable precision.

Principle of Action Two primary enzymatic strategies are employed:

-

Kinetic Resolution: This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture. For example, in the presence of an acyl donor like vinyl acetate, Candida antarctica lipase B (CALB) will selectively acylate the (S)-enantiomer of a racemic hydroxy ester, leaving the (R)-enantiomer unreacted.[10][11] The resulting ester and the unreacted alcohol can then be separated. While highly selective, the maximum theoretical yield for the desired enantiomer is 50%.

-

Asymmetric Reduction: Ketoreductase (KRED) enzymes, using a hydride source from a cofactor like NADPH, can reduce a prochiral ketone to a single enantiomer of the corresponding alcohol.[12] This method can theoretically achieve a 100% yield. A cofactor regeneration system, such as using glucose dehydrogenase, is often employed to make the process economically viable.[12]

Experimental Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.

Representative Protocol: CALB-Catalyzed Resolution of Ethyl 3-Hydroxybutyrate

-

Reaction Setup: A flask is charged with racemic ethyl 3-hydroxybutyrate (1.0 eq), vinyl acetate (0.55 eq), and immobilized Candida antarctica lipase B (CALB). The reaction is typically run solvent-free or in a non-polar organic solvent like hexane.[10][11]

-

Incubation: The mixture is stirred or shaken at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: The reaction is monitored by GC or HPLC to track the conversion. The reaction is stopped at or near 50% conversion to ensure high enantiomeric excess for both the product and the remaining starting material.

-

Enzyme Removal: The immobilized enzyme is removed by simple filtration and can be washed and reused.

-

Separation: The filtrate, containing unreacted (R)-ethyl-3-hydroxybutyrate and the product (S)-ethyl-3-acetoxybutyrate, is separated by fractional distillation or column chromatography.[10][11]

-

Hydrolysis (Optional): The (S)-ethyl-3-acetoxybutyrate can be hydrolyzed under basic conditions to yield (S)-ethyl-3-hydroxybutyrate.

-

Analysis: The enantiomeric excess of both separated components is determined using chiral GC or HPLC.

Data Summary: Enzymatic Synthesis of Chiral Hydroxy Esters

| Enzyme | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |

| CALB | Kinetic Resolution | (±)-Ethyl-3-hydroxybutyrate | (S)-HEB & (R)-HEB | ~73 (total) | >96 | [10][11] |

| KRED1001 / GDH | Asymmetric Reduction | Ketoester 55 | (R)-Hydroxy ester 54 | 82 | >99.5 | [12] |

| Geotrichum candidum | Asymmetric Reduction | Methyl 4-chloro-3-oxobutanoate | (S)-Methyl 4-chloro-3-hydroxybutanoate | 95 | 96 | [12] |

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products, with amino acids and sugars being the most prominent members.[13] This strategy uses these readily available molecules as starting materials, transferring their inherent chirality to the target molecule.

Principle of Action This approach involves the stereospecific transformation of a chiral starting material. For example, a naturally occurring L-amino acid can be converted into a corresponding L-hydroxy acid with retention of stereochemistry via diazotization.[14] The amino group is transformed into a diazonium salt with nitrous acid (generated in situ from NaNO₂ and a strong acid), which is then displaced by water to form the hydroxyl group. The stereochemical outcome is highly reliable for many amino acids with simple alkyl side chains.[14]

Experimental Workflow: Synthesis from the Chiral Pool

Caption: Stereospecific conversion of an L-amino acid to an L-hydroxy acid.

Representative Protocol: Diazotization of N-Boc-L-Alanine

-

Dissolution: N-Boc-L-alanine (1.0 eq) is dissolved in an aqueous solution of sulfuric acid (e.g., 1 M) and cooled to 0 °C in an ice bath.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.5 eq) is added dropwise to the stirred amino acid solution, maintaining the temperature at 0 °C. Vigorous gas (N₂) evolution is observed.

-

Reaction: The mixture is stirred at 0 °C for several hours after the addition is complete, then allowed to warm to room temperature overnight.

-

Extraction: The reaction mixture is extracted multiple times with an organic solvent like ethyl acetate.

-

Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, N-Boc-L-2-hydroxypropanoic acid, is purified by column chromatography or crystallization.

-

Analysis: The optical purity is confirmed by comparing the measured optical rotation to literature values or by conversion to a diastereomeric ester followed by NMR or HPLC analysis.

Analytical Characterization of Enantiopurity

Verifying the stereochemical integrity of the final product is a non-negotiable step in any enantioselective synthesis. The enantiomeric excess (% ee) is the standard measure of purity and must be determined using validated analytical techniques.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

-

Chiral Gas Chromatography (GC): Similar in principle to HPLC, this method is suitable for volatile compounds. The analytes are often derivatized first to enhance volatility and interaction with the chiral stationary phase.

-

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for protons in the two enantiomers will be shifted to different extents, allowing for integration and calculation of the enantiomeric ratio.

Conclusion

The enantioselective synthesis of N-Boc protected hydroxy-aminobutyric acids is a critical enabling technology in drug discovery and development. As demonstrated, researchers have a powerful toolkit of strategies at their disposal, including asymmetric hydrogenation, enzymatic transformations, and chiral pool synthesis. The optimal choice depends on a careful analysis of the target molecule's structure, scalability needs, and economic constraints. Asymmetric hydrogenation offers excellent efficiency and stereocontrol for a broad range of substrates, while enzymatic methods provide unparalleled selectivity under mild, green conditions. Chiral pool synthesis remains a reliable and cost-effective route when the target structure is readily accessible from natural starting materials. Continued innovation in catalyst design and biocatalysis will undoubtedly lead to even more efficient and sustainable methods for producing these essential chiral building blocks for the pharmaceuticals of the future.

References

-